Cgs 26129

説明

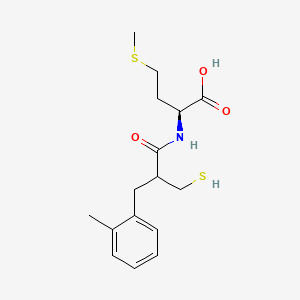

NEP-IN-2は、さまざまなペプチドホルモンの分解に関与する酵素である中性エンドペプチダーゼに対する阻害効果で知られる化合物です。

特性

IUPAC Name |

(2S)-2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXXIAHRYGHABD-KZUDCZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(CS)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932689 | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145775-14-0 | |

| Record name | Cgs 26129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145775140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

NEP-IN-2の合成は、コア構造の調製から始まるいくつかのステップが含まれます。合成経路には一般的に以下が含まれます。

コア構造の形成: これは、特定の出発物質を制御された条件下で反応させて、NEP-IN-2のコア構造を形成します。

官能化: コア構造は、さまざまな化学反応を経て官能化され、必要な官能基が導入されます。

精製: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、高純度と収率が確保されます。

NEP-IN-2の工業的製造方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最適化するように設計されています。 これらの方法は、多くの場合、大規模な反応と高度な精製技術を伴います .

化学反応の分析

科学研究への応用

NEP-IN-2は、次のような幅広い科学研究への応用があります。

化学: 酵素阻害のメカニズムを研究し、さまざまな酵素に対する新しい阻害剤を開発するためのツールとして使用されます。

生物学: NEP-IN-2は、ペプチドホルモン調節やシグナル伝達などの生物学的プロセスにおける中性エンドペプチダーゼの役割を調査するために使用されます。

医学: この化合物は、心不全や高血圧などの心血管疾患の治療における潜在的な治療用途について研究されており、有益なペプチドホルモンの分解を阻害することによって効果を発揮します。

科学的研究の応用

Biological Activities

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine exhibits several notable biological activities:

- Inhibition of Atriopeptidase : It has been identified as an effective inhibitor of atriopeptidase (neutral endopeptidase), which plays a crucial role in cardiovascular health. This inhibition suggests potential therapeutic applications in treating conditions like hypertension and heart failure .

- Antioxidant Properties : The mercapto group allows the compound to participate in redox reactions, potentially acting as an antioxidant in biological systems.

- Binding Affinity Studies : Interaction studies have demonstrated its ability to bind with various biological targets, which is essential for understanding its mechanism of action and therapeutic potential.

Pharmaceutical Applications

The compound is primarily studied for its cardiovascular implications due to its role as an atriopeptidase inhibitor. Research indicates that derivatives of this compound may offer benefits in managing cardiovascular diseases by modulating the activity of neuropeptides involved in blood pressure regulation .

Potential Therapeutic Uses

- Cardiovascular Disorders : As an inhibitor of atriopeptidase, it may help manage conditions like hypertension and heart failure.

- Research on Atherosclerosis : It is utilized in studies related to atherosclerosis and restenosis following vascular interventions, highlighting its relevance in vascular biology .

Case Studies and Research Findings

Several studies have explored the efficacy of N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine:

- In Vitro Studies : Research demonstrated that this compound effectively inhibits atriopeptidase activity, with optimal activity observed in specific structural derivatives .

- Animal Models : In vivo studies have shown promising results regarding its cardiovascular effects, suggesting that it may improve outcomes in models of heart failure and hypertension.

作用機序

NEP-IN-2の作用機序は、亜鉛依存性メタロプロテアーゼである中性エンドペプチダーゼの阻害を伴います。NEP-IN-2は酵素の活性部位に結合することで、ペプチドホルモンの分解を防ぎ、それによって生物学的効果を高めます。 この阻害は、心血管機能に有益な効果をもたらす心房性ナトリウム利尿ペプチドや脳性ナトリウム利尿ペプチドなどのペプチドのレベルの上昇につながる可能性があります .

類似化合物との比較

NEP-IN-2は、N-メチル-2-ピロリドンやN-エチル-2-ピロリドンなどの他の中性エンドペプチダーゼ阻害剤と似ています。NEP-IN-2は、その特定の結合親和性と阻害力においてユニークです。その他の類似の化合物には、以下が含まれます。

N-メチル-2-ピロリドン: さまざまな工業用途で使用される、高い溶解性と溶解力を持つ溶媒です。

N-エチル-2-ピロリドン: N-メチル-2-ピロリドンと同様の特性を持つ別の溶媒で、一部の用途では代用品として使用されます.

生物活性

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine is a sulfur-containing compound with significant biological activity, primarily due to its mercapto group and methionine backbone. This article explores its chemical properties, biological activities, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Mercapto Group : The presence of the –SH group enhances its reactivity, particularly in redox reactions.

- Methionine Backbone : This amino acid component is crucial for various biological functions, including protein synthesis and methylation processes.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxy-3-[[(2-Methylphenyl)methyl]-3-sulfanylpropanoyl]amino]propanoic acid | Structure | Contains a hydroxyl group affecting solubility |

| 4-[(2-Benzyl-3-sulfanylpropanoyl)amino]benzoic acid | Structure | Aromatic amine structure enhancing interaction |

| 3-Oxo-3-[1-Phenyl-3-sulfanylpropan-2-yl]amino]propanoic acid | Structure | Ketone functionality affecting reactivity |

Biological Activities

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine exhibits several notable biological activities:

- Inhibition of Atriopeptidase : Research indicates that this compound is a potent inhibitor of atriopeptidase (neutral endopeptidase), suggesting potential cardiovascular therapeutic applications .

- Antimicrobial Properties : The compound's thiol group may contribute to antimicrobial activity, particularly against certain bacterial strains. Studies have shown that similar mercapto compounds can inhibit microbial growth through disruption of cellular processes.

- Metabolic Interactions : The compound has been studied for its role in methionine metabolism, particularly in interactions with gut microbiota such as Streptococcus gordonii and Fusobacterium nucleatum, which can influence polyamine synthesis and overall metabolic pathways .

Case Study 1: Cardiovascular Therapeutics

In a study focused on the inhibition of atriopeptidase, N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine was found to significantly reduce atriopeptidase activity in vitro. This inhibition suggests that the compound may help regulate blood pressure and fluid balance, making it a candidate for cardiovascular drug development .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various mercapto compounds, including derivatives similar to N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine. Results indicated effective inhibition of bacterial growth, supporting the potential use of such compounds in treating infections .

The biological activity of N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine can be attributed to:

- Redox Reactions : The mercapto group participates in redox reactions, influencing cellular signaling pathways.

- Enzyme Inhibition : By binding to active sites of specific enzymes like atriopeptidase, it alters their function, providing therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。